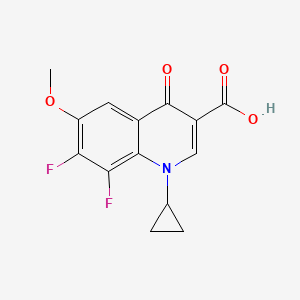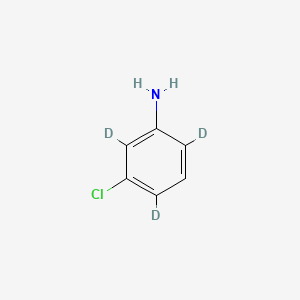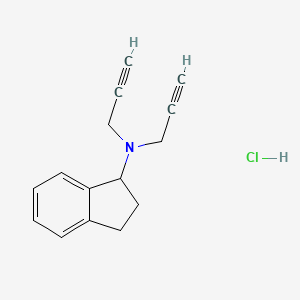
(1R,3R)-3-(4-Bromophenyl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3R)-3-(4-Bromophenyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromophenyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-(4-Bromophenyl)cyclohexane typically involves the bromination of a suitable cyclohexane derivative. One common method is the bromination of (1R,3R)-3-phenylcyclohexane using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(1R,3R)-3-(4-Bromophenyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of (1R,3R)-3-(4-substituted phenyl)cyclohexane derivatives.
Reduction: Formation of (1R,3R)-3-phenylcyclohexane.
Oxidation: Formation of (1R,3R)-3-(4-hydroxyphenyl)cyclohexane.
科学的研究の応用
(1R,3R)-3-(4-Bromophenyl)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of (1R,3R)-3-(4-Bromophenyl)cyclohexane involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The cyclohexane ring provides structural rigidity, enhancing the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
- (1R,3R)-3-(4-Chlorophenyl)cyclohexane
- (1R,3R)-3-(4-Fluorophenyl)cyclohexane
- (1R,3R)-3-(4-Iodophenyl)cyclohexane
Uniqueness
(1R,3R)-3-(4-Bromophenyl)cyclohexane is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interactions and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
1389859-88-4 |
|---|---|
分子式 |
C12H16BrN |
分子量 |
254.171 |
IUPAC名 |
(1R,3R)-3-(4-bromophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H16BrN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-7,10,12H,1-3,8,14H2/t10-,12-/m1/s1 |
InChIキー |
ICMCFWYAEBORIP-ZYHUDNBSSA-N |
SMILES |
C1CC(CC(C1)N)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine](/img/structure/B568847.png)
![5-Methyl-2-[(methylsulfonyl)oxy]-gamma-phenylbenzenepropanol 1-Methanesulfonate](/img/structure/B568848.png)

![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)





